molecular formula C21H21N3O3S B3442930 2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B3442930
M. Wt: 395.5 g/mol
InChI Key: HOHRDJBJQDXSIZ-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a methylanilino group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl derivative: This step involves the reaction of benzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine to form N-(benzenesulfonyl)-4-methylaniline.

    Preparation of the pyridin-2-ylmethyl derivative: Pyridin-2-ylmethylamine is synthesized through the reaction of pyridine-2-carboxaldehyde with a reducing agent like sodium borohydride.

    Coupling reaction: The final step involves the coupling of N-(benzenesulfonyl)-4-methylaniline with pyridin-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thioethers.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-4-methylaniline
  • Pyridin-2-ylmethylamine
  • N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and pyridin-2-ylmethyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-17-10-12-19(13-11-17)24(28(26,27)20-8-3-2-4-9-20)16-21(25)23-15-18-7-5-6-14-22-18/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHRDJBJQDXSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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